

N,N'-Diacryloylpiperazine (DAP): An In-Depth Technical Guide to Buffer Compatibility

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Compound of Interest

Compound Name: *N,N'*-Diacryloylpiperazine

Cat. No.: B15546378

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For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP) is a versatile homobifunctional crosslinking agent frequently employed in the development of hydrogels and other polymeric biomaterials for drug delivery and tissue engineering applications. The stability and reactivity of DAP within buffered aqueous solutions are critical parameters that can significantly impact the reproducibility of material fabrication and the performance of the final product. This technical guide provides a comprehensive overview of the chemical compatibility of DAP with commonly used biological buffers: Tris-HCl, Phosphate-Buffered Saline (PBS), and HEPES.

Disclaimer: Quantitative stability data, such as precise hydrolysis rates and reaction kinetics of **N,N'-Diacryloylpiperazine** in the specific buffers discussed, are not readily available in the peer-reviewed literature. The information presented herein is based on the known chemical reactivity of the acrylamide and piperazine functional groups. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Overview of N,N'-Diacryloylpiperazine Chemical Reactivity

N,N'-Diacryloylpiperazine possesses two primary reactive sites: the acrylamide functional groups and the tertiary amine-containing piperazine ring. The chemical behavior of DAP in aqueous buffer systems is predominantly governed by the reactivity of the electron-deficient double bond of the acrylamide moieties.

Hydrolysis: The amide linkages in the acrylamide groups are susceptible to hydrolysis, particularly under conditions of elevated temperature and pH outside the neutral range. This hydrolytic degradation leads to the cleavage of the acryloyl group, forming acrylic acid and piperazine-1,4-dicarbaldehyde, which can further degrade. The rate of hydrolysis is generally accelerated at pH values above 8.0.

Michael Addition: The α,β -unsaturated carbonyl system of the acrylamide group is an electrophilic Michael acceptor. It can readily react with nucleophiles, such as the primary amine of Tris buffer and the secondary amine of the piperazine ring in HEPES buffer, via a Michael-type addition reaction. This covalent reaction results in the formation of a stable adduct, consuming the DAP and altering the buffer composition. This reaction is typically favored at neutral to slightly alkaline pH.

Piperazine Ring Stability: The central piperazine ring, being composed of tertiary amines, is generally stable under the pH and temperature conditions of most biological experiments and does not typically participate in reactions with buffer components.

Qualitative Chemical Compatibility of DAP with Common Buffers

The following table summarizes the anticipated compatibility of **N,N'-Diacryloylpiperazine** with Tris-HCl, PBS, and HEPES buffers based on the chemical principles outlined above.

Buffer System	pH Range	Temperature	Expected Compatibility	Potential Reactions	Key Considerations
Tris-HCl	7.0 - 9.0	Room Temp. (20-25°C)	Low	Michael Addition	The primary amine of Tris is a potent nucleophile that can react with the acrylamide groups of DAP, especially at pH > 8.0.
Elevated Temp. (37°C)	Very Low	Accelerated Michael Addition & Hydrolysis	Increased temperature will accelerate both the Michael addition reaction and the rate of hydrolysis.		
Phosphate-Buffered Saline (PBS)	7.0 - 7.4	Room Temp. (20-25°C)	Moderate to High	Hydrolysis	In the absence of strong nucleophiles, the primary degradation pathway is slow hydrolysis. Stability is generally good over

short
experimental
periods.

Elevated Temp. (37°C)	Moderate	Accelerated Hydrolysis	Increased temperature will accelerate the rate of hydrolysis. Long-term stability may be compromised
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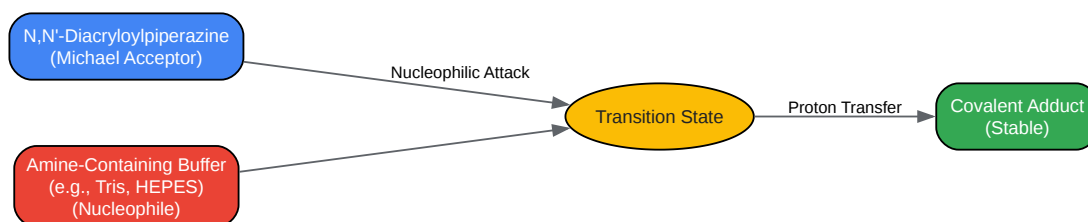
HEPES	6.8 - 8.2	Room Temp. (20-25°C)	Low to Moderate	Michael Addition	The secondary amine on the piperazine ring of HEPES can act as a nucleophile, leading to a Michael addition reaction with DAP.
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Elevated Temp. (37°C)	Low	Accelerated Michael Addition & Hydrolysis	Both Michael addition and hydrolysis rates will be significantly increased at higher temperatures.
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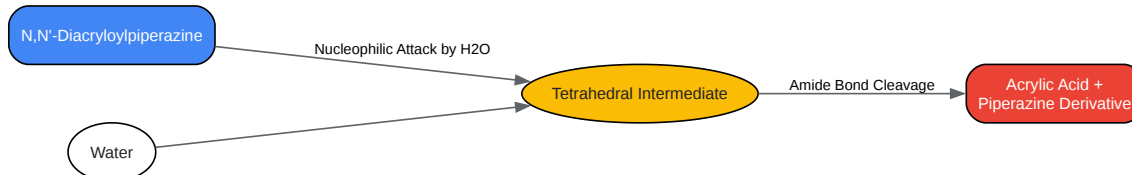
Signaling Pathways and Reaction Mechanisms

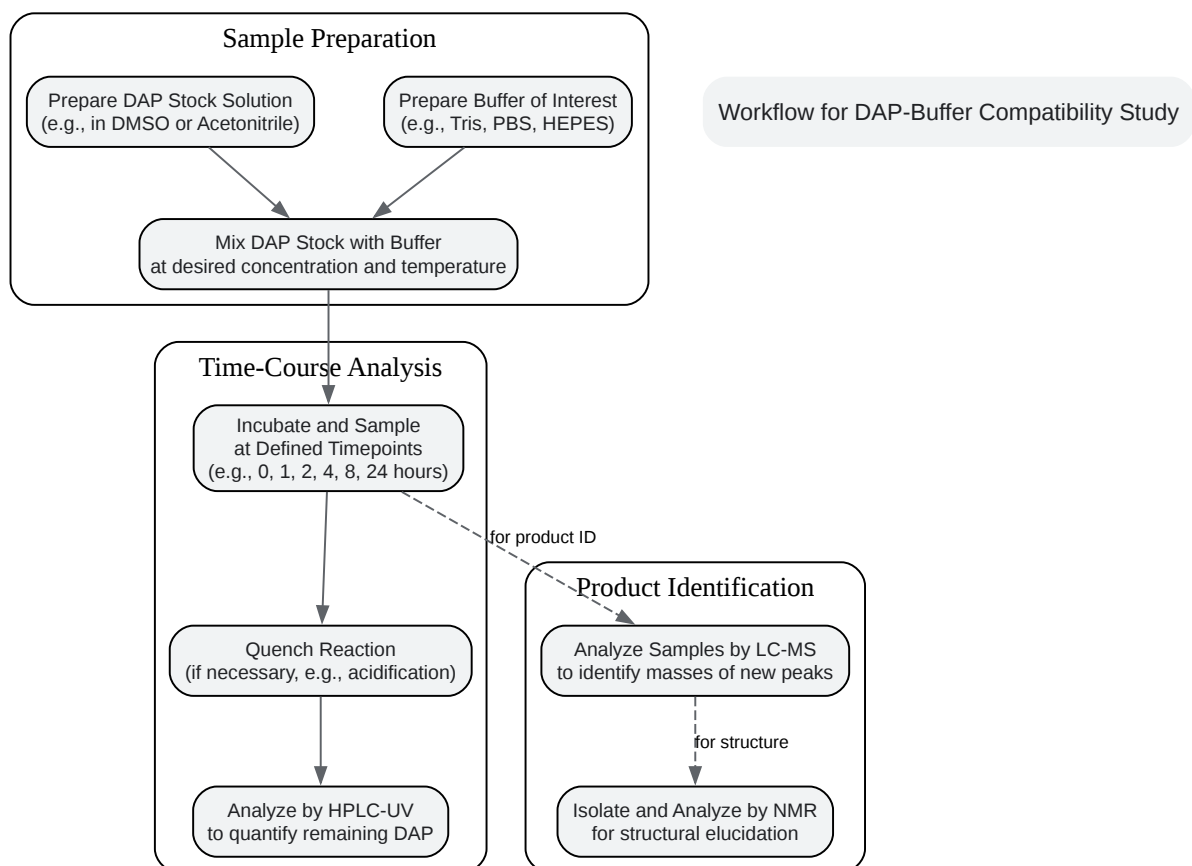
The interaction of DAP with amine-containing buffers is not a signaling pathway in the biological sense but rather a chemical reaction pathway. The primary mechanism of incompatibility is the Michael addition reaction.

Michael Addition of DAP with Amine Buffers



Hydrolysis of DAP in Aqueous Buffer





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